molecular formula C22H31N5O B2985172 3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide CAS No. 923245-37-8

3,3-dimethyl-N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}butanamide

Cat. No. B2985172
CAS RN: 923245-37-8
M. Wt: 381.524
InChI Key: DCLWNIABFMAHCV-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives is a significant area of research in the pharmaceutical industry . The use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3,3-dimethyl-N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-16-14-19(27-12-6-5-7-13-27)26-21(23-16)25-18-10-8-17(9-11-18)24-20(28)15-22(2,3)4/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,24,28)(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLWNIABFMAHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC(C)(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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